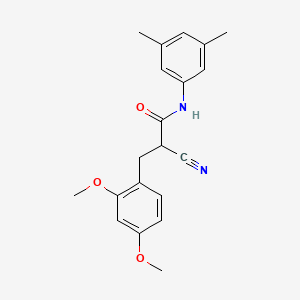

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide

Description

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyano group at position 2, a 2,4-dimethoxyphenyl group at position 3, and an N-(3,5-dimethylphenyl) moiety. Its molecular formula is C₂₁H₂₃N₂O₄, with a molecular weight of 367.42 g/mol (calculated). The compound’s structure combines electron-donating methoxy groups and an electron-withdrawing cyano group, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-7-14(2)9-17(8-13)22-20(23)16(12-21)10-15-5-6-18(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHVYHAPNCXWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then subjected to a condensation reaction with 3,5-dimethylaniline in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- The cyano group introduces strong electron-withdrawing effects, which may modulate electronic interactions in biological systems compared to compounds with electron-donating substituents (e.g., methoxy or hydroxyl groups) .

- Unlike heterocyclic analogs (e.g., 7c in ), the target lacks sulfur-containing rings, which could reduce metabolic instability or toxicity .

Key Insights :

- The N-(3,5-dimethylphenyl) group, present in the target compound and ’s active PET inhibitors, is associated with high bioactivity due to optimal steric and electronic interactions .

- The absence of a naphthalene core (vs. ) may shift the target’s activity toward non-photosynthetic pathways, such as kinase inhibition or apoptosis induction.

- Compared to radiotherapy sensitizers (), the target’s methoxy and cyano groups could enhance redox-modulating properties, warranting further study .

Physicochemical Properties

Critical physicochemical parameters are compared below:

Key Findings :

- The target’s higher LogP (due to methoxy and cyano groups) suggests greater lipophilicity, favoring passive diffusion across biological membranes but limiting aqueous solubility .

- Substituted phenyl rings (e.g., 2,4-dimethoxy) contribute to crystalline stability, as seen in the sharp melting points of ’s analogs .

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form an intermediate cyano compound, which is then condensed with 3,5-dimethylaniline under suitable catalytic conditions. Industrial production may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity.

The biological activity of this compound is largely attributed to its structural features:

- Electrophilic Nature : The cyano group can act as an electrophile, interacting with nucleophilic sites in various biological molecules.

- Aromatic Interactions : The presence of aromatic rings allows for hydrophobic interactions with protein targets, potentially modulating their activity.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.48 | Induction of apoptosis via caspase activation |

| U-937 (leukemia) | 0.78 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 1.54 | Modulation of p53 expression |

These findings suggest that the compound may act as a potent inducer of apoptosis and could be a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Comparative Studies

When compared to similar compounds, such as other cyano-substituted aromatic amides, this compound demonstrates unique biological activity profiles due to its specific structural arrangement. The dual presence of electron-donating and electron-withdrawing groups enhances its reactivity and interaction with biological targets.

Case Studies

Recent case studies have focused on the structure-activity relationship (SAR) of related compounds. For instance:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : A typical multi-step synthesis involves substitution, reduction, and condensation reactions. For example, substituted nitrobenzene derivatives can undergo nucleophilic substitution under alkaline conditions, followed by iron powder reduction in acidic media to generate aniline intermediates. Subsequent condensation with cyanoacetic acid derivatives using coupling agents (e.g., DCC or EDCl) yields the target compound. Optimization can employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly analyzing aromatic proton environments and cyano-group integration. Infrared (IR) spectroscopy verifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while mass spectrometry (HRMS) confirms molecular weight. For complex mixtures, 2D NMR techniques like COSY or HSQC resolve overlapping signals .

Q. What are the recommended purification strategies for this compound, particularly when dealing with by-products from multi-step syntheses?

- Methodological Answer : Crystallization using solvent-pair systems (e.g., ethanol/water) is effective for bulk impurities. For polar by-products, flash chromatography on silica gel with gradient elution (hexane/ethyl acetate) separates intermediates. Membrane-based techniques (nanofiltration) or centrifugal partition chromatography may address thermally sensitive by-products .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated into the experimental design to accelerate the optimization of synthesis conditions?

- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states and intermediate stability, guiding solvent/catalyst selection. Information science tools analyze historical reaction data to prioritize experimental conditions. For instance, ICReDD’s workflow combines computational screening of activation energies with machine learning to identify optimal catalytic systems, reducing development time by 40–60% .

Q. What statistical approaches are suitable for resolving contradictions in experimental data (e.g., conflicting spectroscopic results or biological activity measurements)?

- Methodological Answer : Multivariate analysis (PCA or PLS) identifies outlier data points or confounding variables. Bayesian inference quantifies uncertainty in conflicting NMR assignments. For biological assays, response surface methodology (RSM) models dose-response relationships while accounting for measurement variability .

Q. What methodologies enable the systematic investigation of substituent effects on the compound's physicochemical properties?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with controlled substituent variations (e.g., methoxy vs. ethoxy groups at 2,4-positions). Physicochemical properties (logP, solubility) are measured via shake-flask/HPLC methods. QSAR models correlate substituent electronic parameters (Hammett σ) with properties, validated through cross-validation .

Q. How can advanced reactor designs improve the scalability of multi-step syntheses involving sensitive intermediates?

- Methodological Answer : Continuous flow reactors minimize degradation of air/moisture-sensitive intermediates via precise residence time control. Membrane reactors (e.g., enzyme-immobilized systems) enable in-situ separation of reactive species. Microreactor arrays with real-time FTIR monitoring adaptively adjust flow rates to maintain optimal conversion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.